![molecular formula C10H16N2O2 B2812865 7,9-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 91800-45-2](/img/structure/B2812865.png)

7,9-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

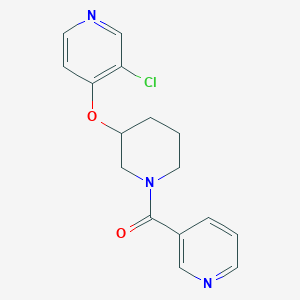

The molecule “7,9-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione” is a type of organic compound . It contains a total of 31 bonds, including 15 non-H bonds, 2 multiple bonds, 2 double bonds, 1 five-membered ring, and 1 six-membered ring .

Synthesis Analysis

The key intermediate in the synthesis of spirotetramat, cis-8-Methoxy-1,3-diazaspiro [4.5]decane-2,4-dione, was synthesized by catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction with 4-methoxycyclohexan-1-one as raw material . Spirotetramat was obtained in an overall yield of 20.4% by a multi-step reaction sequence including hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation .Molecular Structure Analysis

The molecular formula of “this compound” is C9H14N2O2 . The molecule has a molecular weight of 182.224 .Chemical Reactions Analysis

The synthesis of “this compound” involves several chemical reactions, including catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction . The reactions proceed readily, with high yields and no further purification .Wissenschaftliche Forschungsanwendungen

Crystal Structure and Synthesis

The molecular structure of 7,9-Dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione and its derivatives has been extensively studied. These compounds consist of two connected rings: a piperazine-2,5-dione ring and a five-membered ring. The crystal structure analysis reveals specific conformational properties, such as the adoption of slight boat and envelope conformations by these rings, facilitating intermolecular hydrogen bonds that link molecules into chains (Rohlíček et al., 2010). Furthermore, derivatives of this compound have been synthesized with high yields, demonstrating significant antibacterial activities, showcasing its potential in developing novel polymeric biocides (Sun & Sun, 2001).

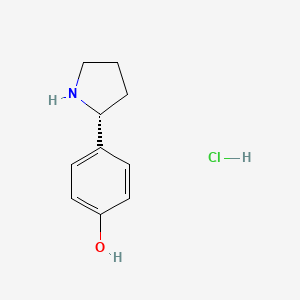

Antibacterial and Antimicrobial Applications

One specific application of derivatives of this compound is in the synthesis of novel regenerable N-halamine polymeric biocides. These biocides have shown high and durable antibacterial activities against Escherichia coli, highlighting their potential in antimicrobial treatments (Sun & Sun, 2001).

Fluorescence and Spectral Studies

Derivatives incorporating the this compound structure have been investigated for their fluorescence properties. New intermediates synthesized from reactions involving this compound have exhibited purplish-red and reddish-purple emissions under specific conditions, indicating potential uses in fluorescence-based applications and spectral studies (Zeng & Wang, 2018).

Pharmaceutical Research

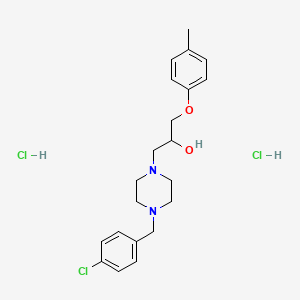

In pharmaceutical research, the compound and its derivatives have been explored for various applications, including the synthesis of spiro carbocyclic imidazolidine-2,4-diones. These compounds are recognized as a privileged class of heterocyclic scaffolds with pharmacological interest, offering pathways for the development of novel therapeutic agents (Pardali et al., 2021).

Eigenschaften

IUPAC Name |

7,9-dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-6-3-7(2)5-10(4-6)8(13)11-9(14)12-10/h6-7H,3-5H2,1-2H3,(H2,11,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYLYCNHLXYNSSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC2(C1)C(=O)NC(=O)N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzonitrile](/img/structure/B2812783.png)

![N-(4-chlorophenyl)-2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2812785.png)

![ethyl 2-(2,2-dimethylpropanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2812786.png)

![2-[(4-Fluorosulfonyloxyphenyl)methylsulfanyl]-1,4,5,6-tetrahydrocyclopenta[d]imidazole](/img/structure/B2812787.png)

![5-{4-[(tert-butoxy)carbonyl]morpholin-3-yl}-1-methyl-1H-pyrrole-2-carboxylic acid](/img/structure/B2812790.png)

![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2812791.png)

![2-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[d]imidazo[2,1-b][1,3]thiazole](/img/structure/B2812793.png)

amino]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl}carbonyl)carbamate](/img/structure/B2812800.png)

![1-Naphthalen-2-ylsulfonyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2812803.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2,4-dimethylthiazol-5-yl)methanone](/img/structure/B2812805.png)